molecular formula C8H9NO3 B1197486 4-Methyl-3-hydroxyanthranilic acid CAS No. 552-14-7

4-Methyl-3-hydroxyanthranilic acid

Cat. No. B1197486
CAS RN: 552-14-7
M. Wt: 167.16 g/mol
InChI Key: OYZONAXDAWHDMN-UHFFFAOYSA-N
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Description

4-Methyl-3-hydroxyanthranilic acid is an aminobenzoic acid that is anthranilic acid substituted by a hydroxy group at position 3 and a methyl group at position 4 . It is a metabolite produced during a metabolic reaction in bacteria .


Synthesis Analysis

The synthesis of 4-Methyl-3-hydroxyanthranilic acid involves an enzyme called 4-Methyl-3-hydroxyanthranilic acid-activating enzyme. This enzyme catalyzes both 4-MHA-dependent ATP/PPi exchange and the formation of the corresponding adenylate . The enzyme also catalyzes the formation of adenylates from 3-hydroxyanthranilic acid (3HA), anthranilic acid (AA), benzoic acid (BA), 3-hydroxybenzoic acid (3-HB), 4-methyl-3-hydroxybenzoic acid (4MHB), 4-methyl-3-methoxybenzoic acid (4-MMB), and 4-aminobenzoic acid (4-AB) .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-hydroxyanthranilic acid is characterized by a benzene ring substituted by a hydroxy group at position 3 and a methyl group at position 4 . The molecular formula is C8H9NO3 .

Scientific Research Applications

Enzymatic Conversion in Actinomycin Synthesis

4-Methyl-3-hydroxyanthranilic acid (4-MHA) plays a significant role in the biosynthesis of actinomycin, a class of antibacterial and antineoplastic agents. Studies have identified a methyltransferase in Streptomyces antibioticus that catalyzes the conversion of 3-hydroxyanthranilic acid to 4-MHA, an early step in actinomycin synthesis. This process involves the transfer of methyl groups and is dependent on various factors like enzyme concentration, substrate, time, and pH (Jones, 1987).

Activation by Streptomyces Chrysomallus

Another research highlights the presence of a 4-MHA activating enzyme in Streptomyces chrysomallus. This enzyme is involved in the formation of adenylates from 4-MHA and other similar acids. Its activity correlates with the production of actinomycin, suggesting its crucial role in the biosynthesis pathway of this antibiotic (Keller, Kleinkauf, & Zocher, 1984).

Impact on Metabolism and Degradation Processes

In a broader metabolic context, 4-MHA and its derivatives have been studied for their roles in various biological processes. For instance, its involvement in the metabolism of carboxyl-labeled 3-hydroxyanthranilic acid in rats, contributing to the biosynthesis of nicotinic acid, has been documented (Hankes & Henderson, 1957). Moreover, its utility in enhancing dye degradation through Fenton oxidative processes, showcasing its potential in environmental applications, has been explored (Santana et al., 2019).

Synthesis and Application in Antibiotic Production

The synthesis of acyl pentapeptide lactones in actinomycin-producing streptomycetes by feeding with structural analogs of 4-MHA further underscores its importance in antibiotic production. This synthesis is a key step in the formation of actinomycins, highlighting 4-MHA's role in pharmaceutical manufacturing (Keller, 1984).

Inhibition Studies

Research on the inhibition of 3-hydroxyanthranilate oxygenase by 4-halo-3-hydroxyanthranilates, including 4-MHA derivatives, demonstrates the compound's potential in influencing key enzymatic pathways in the brain. Such studies can have implications for understanding and potentially treating neurodegenerative diseases (Todd, Carpenter, & Schwarcz, 1989).

Safety And Hazards

4-Methyl-3-hydroxyanthranilic acid may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer .

properties

IUPAC Name

2-amino-3-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZONAXDAWHDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203691
Record name 4-Methyl-3-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-hydroxyanthranilic acid

CAS RN

552-14-7
Record name 2-Amino-3-hydroxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-hydroxyanthranilic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-methylanthranilic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24344
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Record name 4-Methyl-3-hydroxyanthranilic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-3-HYDROXYANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
316
Citations
U Keller, H Kleinkauf, R Zocher - Biochemistry, 1984 - ACS Publications
… 4-Methyl-3-hydroxyanthranilic acid was prepared by catalytic hydrogenation of 4-methyl-3-hydroxy-2nitrobenzoic acid with Pd/H2 (courtesy of Dr. Z. Palacz from this institute). …
Number of citations: 66 pubs.acs.org
F Pfennig, F Schauwecker, U Keller - Journal of Biological Chemistry, 1999 - ASBMB
… Actinomycin synthetase I (ACMS I) activates 4-methyl-3-hydroxyanthranilic acid, the precursor of … have shown that actinocin is derived from 4-methyl-3-hydroxyanthranilic acid (4-MHA), …
Number of citations: 44 www.jbc.org
U Keller, W Schlumbohm - Journal of Biological Chemistry, 1992 - ASBMB
… It catalyzes the formation of the adenylate of 4-methyl-3-hydroxyanthranilic acid (4-MHA) from the free acid and ATP in an equilibrium reaction. 4-MHA is the precursor of the …
Number of citations: 33 www.jbc.org
U Keller - Journal of Biological Chemistry, 1984 - Elsevier
… 4-Methyl-3-hydroxyanthranilic acid was prepared as described (8). Silica Gel F 1500 sheets were from Schleicher & Schiill (Dassel, Federal Republic of Germany). Strains and Culture-S…
Number of citations: 36 www.sciencedirect.com
T Troost, E Katz - Microbiology, 1979 - microbiologyresearch.org
… the synthesis of actinomycin D were examined, and non-producing (Act-) and low-producing (Act*) strains were isolated that were found to accumulate 4-methyl-3hydroxyanthranilic acid…
Number of citations: 26 www.microbiologyresearch.org
GH Jones - Journal of bacteriology, 1987 - Am Soc Microbiol
… product with the chromatographic properties of 4-methyl-3hydroxyanthranilic acid (MHA), a … convincing evidence for the involvement of 4-methyl-3-hydroxyanthranilic acid (MHA) as an …
Number of citations: 22 journals.asm.org
TW Giessen, FI Kraas, MA Marahiel - Biochemistry, 2011 - ACS Publications
The antitumor antibiotic sibiromycin belongs to the class of pyrrolo[1,4]benzodiazepines (PBDs) that are produced by a variety of actinomycetes. PBDs are sequence-specific DNA-…
Number of citations: 38 pubs.acs.org
J Osiadacz, AJH Al-Adhami, D Bajraszewska… - Journal of …, 1999 - Elsevier
Laccase isolated from Trametes versicolor was immobilized in polyacrylamide gel and used for the conversion of 4-methyl-3-hydroxyanthranilic acid to 2-amino-4,6-dimethyl-3-…
Number of citations: 135 www.sciencedirect.com
H Weissbach, B Redfield, V Beaven, E Katz - Biochemical and Biophysical …, 1965 - Elsevier
… (Brockmann and Muxfeldt, 1958) and enzymatically(Weissbach and Katz, 19617 Katz and Weissbach, 1962) by the condensation of 2 moles of 4-methyl-3-hydroxyanthranilic acid (4-l- …
Number of citations: 28 www.sciencedirect.com
EE Golub, MA Ward, JS Nishimura - Journal of bacteriology, 1969 - Am Soc Microbiol
Actinomycin synthesis by washed mycelia of Streptomyces antibioticus has been conducted in the presence of 3-hydroxy-4-methylanthranilate-(carboxyl- 14 C). Incorporation of this …
Number of citations: 10 journals.asm.org

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